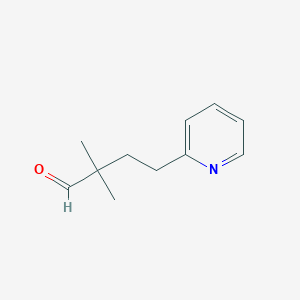
4-Ethyl-1-(prop-2-YN-1-YL)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-(prop-2-YN-1-YL)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an ethyl group and a prop-2-yn-1-yl group, along with a carboxylic acid functional group .
Preparation Methods
The synthesis of 4-Ethyl-1-(prop-2-YN-1-YL)cyclohexane-1-carboxylic acid typically involves organic synthesis techniques. One common method includes the cyclocondensation of n-(prop-2-yn-1-yl) and n-(penta-2,4-diyn-1-yl) compounds . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound’s availability for research and development .
Chemical Reactions Analysis
4-Ethyl-1-(prop-2-YN-1-YL)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
4-Ethyl-1-(prop-2-YN-1-YL)cyclohexane-1-carboxylic acid is primarily used in scientific research. Its unique structure allows for diverse applications, including:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and catalysts.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-(prop-2-YN-1-YL)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding. The alkyne group may also undergo cycloaddition reactions, contributing to its biological activity .
Comparison with Similar Compounds
4-Ethyl-1-(prop-2-YN-1-YL)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
4-(prop-2-yn-1-yl)cyclohexane-1,3-dione: This compound has a similar alkyne group but differs in its ketone functionality.
1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid: This compound lacks the ethyl group present in this compound.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-ethyl-1-prop-2-ynylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H18O2/c1-3-7-12(11(13)14)8-5-10(4-2)6-9-12/h1,10H,4-9H2,2H3,(H,13,14) |
InChI Key |
TXORALNKWJILAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CC#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol](/img/structure/B13183648.png)
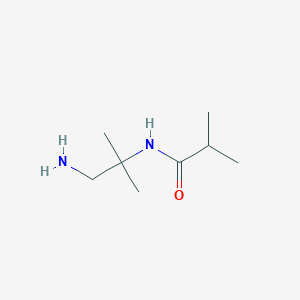
![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13183654.png)
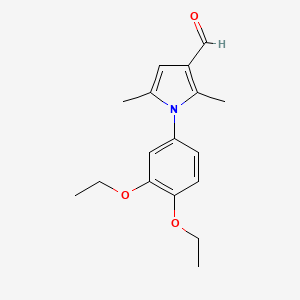



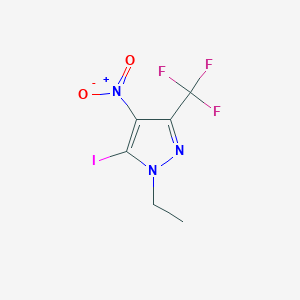
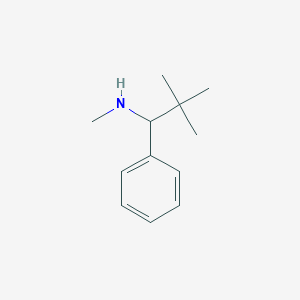
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
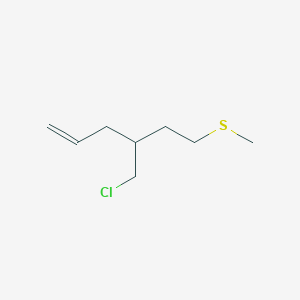
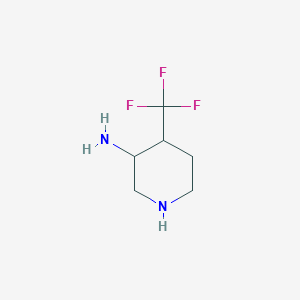
amine](/img/structure/B13183715.png)
